molecular formula C13H16O B1324732 Cyclobutyl 2,6-dimethylphenyl ketone CAS No. 898790-73-3

Cyclobutyl 2,6-dimethylphenyl ketone

Cat. No.: B1324732
CAS No.: 898790-73-3
M. Wt: 188.26 g/mol
InChI Key: MLPMVPJDPBTASK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl 2,6-dimethylphenyl ketone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of cyclobutyl benzene with 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl 2,6-dimethylphenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclobutyl 2,6-dimethylphenyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutyl 2,6-dimethylphenyl ketone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Cyclobutyl 2,6-dimethylphenyl ketone can be compared with other cycloalkyl ketones and aromatic ketones:

    Cyclohexyl 2,6-dimethylphenyl ketone: Similar structure but with a six-membered cycloalkyl ring instead of a four-membered ring.

    Cyclopropyl 2,6-dimethylphenyl ketone: Contains a three-membered cycloalkyl ring, leading to different reactivity and properties.

    2,6-Dimethylacetophenone: Lacks the cycloalkyl group, resulting in distinct chemical behavior.

The uniqueness of this compound lies in its four-membered cycloalkyl ring, which imparts specific steric and electronic effects that influence its reactivity and applications .

Properties

IUPAC Name

cyclobutyl-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9-5-3-6-10(2)12(9)13(14)11-7-4-8-11/h3,5-6,11H,4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPMVPJDPBTASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642531
Record name Cyclobutyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-73-3
Record name Cyclobutyl(2,6-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl(2,6-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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